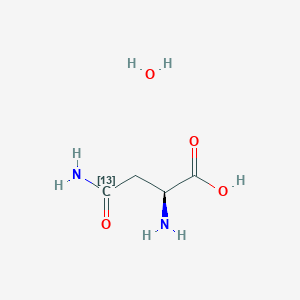

L-Asparagin-4-13C (Monohydrat)

Übersicht

Beschreibung

“(2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate” is a specific form of a carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The carboxyl group is associated with two characteristic infrared stretching absorptions which change markedly with hydrogen bonding . Carboxylic acids exist predominantly as hydrogen bonded dimers in condensed phases .

Wirkmechanismus

Target of Action

L-Asparagine-4-13C, also known as (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate or DTXSID60584336, is a non-essential amino acid that primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .

Mode of Action

The compound’s mode of action involves the metabolism of toxic ammonia in the body. Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The primary biochemical pathway affected by L-Asparagine-4-13C is the ammonia detoxification pathway . In this pathway, asparagine synthase converts aspartic acid and ammonia into asparagine . This process helps control the metabolic functions of cells in nerve and brain tissue .

Pharmacokinetics

It’s known that stable heavy isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a process involving the substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Asparagine-4-13C’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DAB in lab experiments is its ability to modulate the activity of the GABAergic system, which is involved in several neurological disorders. DAB is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using DAB in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Zukünftige Richtungen

There are several future directions for the scientific research on DAB. One area of interest is its potential use as a therapeutic target for the treatment of neurological disorders. Further studies are needed to investigate the exact mechanism of action of DAB and its effects on different neurological disorders. Additionally, research is needed to develop more efficient methods for synthesizing DAB and to improve its solubility in aqueous solutions.

Wissenschaftliche Forschungsanwendungen

Proteomik-Forschung

L-Asparagin-4-13C (Monohydrat) wird in der Proteomik-Forschung als isotopenmarkierter biochemischer Stoff verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um das Verhalten von Proteinen unter verschiedenen experimentellen Bedingungen zu verfolgen oder zu quantifizieren.

Zellkultursysteme

Diese Verbindung wird in biopharmazeutischen Zellkultursystemen zur Produktion therapeutischer rekombinanter Proteine und monoklonaler Antikörper verwendet . Diese Proteine und Antikörper werden häufig zur Behandlung verschiedener Krankheiten eingesetzt, darunter Krebs und Autoimmunerkrankungen.

Anwendungen in Lebensmitteln, Getränken und Nahrungsergänzungsmitteln

L-Asparagin-4-13C (Monohydrat) ist für alle Anwendungen in Lebensmitteln, Getränken und Nahrungsergänzungsmitteln geeignet . Es kann als Nahrungsergänzungsmittel oder als Bestandteil in der Formulierung bestimmter Lebensmittel- und Getränketypen verwendet werden.

Mykobakterielles Wachstum

L-Asparagin-Monohydrat wurde als Bestandteil von Sautons und chelatisiertem Sautons-Medium für das Wachstum von Mykobakterien verwendet . Mykobakterien sind eine Art von Keimen, die für Krankheiten wie Tuberkulose und Lepra verantwortlich sind.

Induktion des Ca2+-Flusses in Reiswurzeln

Diese Verbindung wurde verwendet, um ihre Wirkung bei der Induktion des Ca2+-Flusses in Reiswurzeln unter Verwendung von Aequorin-Lumineszenz-Bildgebung zu testen . Diese Forschung kann zum Verständnis der Mechanismen der Nährstoffaufnahme in Pflanzen beitragen.

Zweite Harmonische Erzeugung

Als nicht-zentrisches Material kann L-Asparagin ein Generator der zweiten Harmonischen sein . Es erregt aufgrund seiner Anwendungen in optischen Geräten, fortschrittlicher laserbasierter Bildgebung, Kommunikation, Datenspeicherung und der Entwicklung von Gegenmaßnahmen großes Interesse .

Biochemische Analyse

Biochemical Properties

L-Asparagine-4-13C (monohydrate) is involved in various biochemical reactions. It interacts with enzymes such as asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .

Cellular Effects

L-Asparagine-4-13C (monohydrate) has significant effects on various types of cells and cellular processes. It influences cell function by playing a key role in protein biosynthesis. It is also critical for the production of the body’s proteins, enzymes, and muscle tissue .

Molecular Mechanism

The molecular mechanism of L-Asparagine-4-13C (monohydrate) involves its role in the metabolism of toxic ammonia in the body. Asparagine synthase, which attaches ammonia to aspartic acid, is crucial in this process . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

L-Asparagine-4-13C (monohydrate) is involved in several metabolic pathways. It interacts with enzymes such as asparagine synthase and is essential for the synthesis of many proteins

Eigenschaften

IUPAC Name |

(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-FWGDTYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[13C](=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584336 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286437-12-5 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

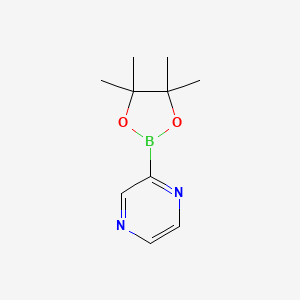

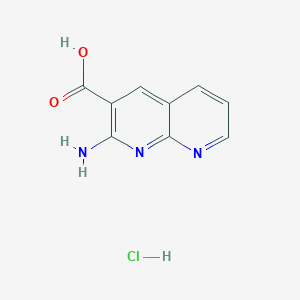

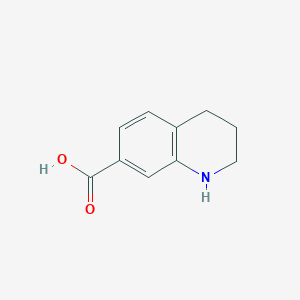

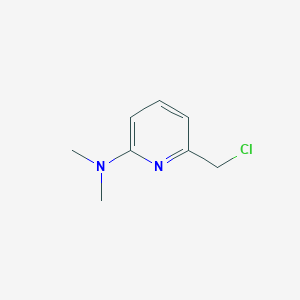

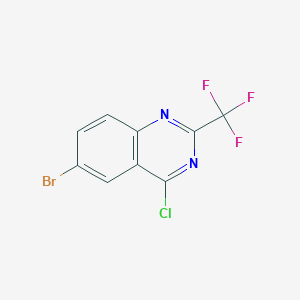

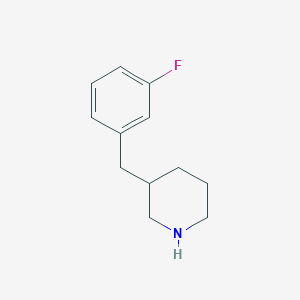

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)

![8-Chloropyrido[3,4-b]pyrazine](/img/structure/B1602321.png)